molecular formula C20H34N2O2 B6028331 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-isobutyl-N-methyl-3-piperidinamine

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-isobutyl-N-methyl-3-piperidinamine

Cat. No. B6028331
M. Wt: 334.5 g/mol
InChI Key: QFFLUGVGLYTFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-isobutyl-N-methyl-3-piperidinamine, commonly known as IBMPFD, is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of IBMPFD involves its inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have various effects on mood, pain perception, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of IBMPFD are primarily related to its effects on neurotransmitter levels in the brain. Increased levels of dopamine, norepinephrine, and serotonin can lead to improved mood, decreased pain perception, and reduced inflammation.

Advantages and Limitations for Lab Experiments

One advantage of IBMPFD for lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, IBMPFD is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of IBMPFD for lab experiments is that it has not been extensively studied in vivo, meaning that its effects on living organisms are not well understood. Additionally, IBMPFD has not been approved for use in humans, meaning that its potential applications in medicine are still largely theoretical.

Future Directions

There are several potential future directions for research on IBMPFD. One avenue of research could involve further studies on its potential applications in the treatment of mood disorders, pain, and inflammation. Additionally, further studies on the pharmacokinetics and toxicity of IBMPFD could help to determine its safety and efficacy for use in humans. Finally, research on the synthesis of IBMPFD and related compounds could lead to the development of new drugs with improved properties and applications.

Synthesis Methods

The synthesis of IBMPFD involves the reaction of 3,4-dimethoxyphenylacetonitrile with isobutyraldehyde, followed by reduction with lithium aluminum hydride. The resulting product is then treated with methyl iodide and piperidine to yield IBMPFD.

Scientific Research Applications

IBMPFD has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, IBMPFD has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This effect makes IBMPFD a potential candidate for the treatment of depression, anxiety, and other mood disorders.
In pharmacology, IBMPFD has been shown to have analgesic properties, making it a potential candidate for the development of painkillers. Additionally, IBMPFD has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylpropyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-16(2)14-22-11-6-7-18(15-22)21(3)12-10-17-8-9-19(23-4)20(13-17)24-5/h8-9,13,16,18H,6-7,10-12,14-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFLUGVGLYTFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC(C1)N(C)CCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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